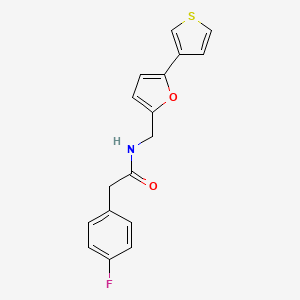

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Description

2-(4-Fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a heterocyclic acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide core, which is further substituted with a methyl-linked furan-thiophene hybrid scaffold. The furan ring at position 2 is functionalized with a thiophen-3-yl group, introducing π-electron-rich aromatic systems that may enhance binding interactions in biological targets.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S/c18-14-3-1-12(2-4-14)9-17(20)19-10-15-5-6-16(21-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHDRDGLPLPQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the fluorophenyl acetamide: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.

Synthesis of the thiophenyl-furan moiety: This can be achieved by coupling thiophene-3-carboxaldehyde with furan-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.

Final coupling: The final step involves the coupling of the fluorophenyl acetamide with the thiophenyl-furan moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl and furan moieties can be oxidized to form sulfoxides and furans, respectively.

Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and furans.

Reduction: Amines and alcohols.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophenyl-furan moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Triazole-Thiophene Derivatives

- 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (CAS: 561295-12-3)

- Structural Differences : Replaces the furan-thiophene system with a triazole-thiophene scaffold and introduces a sulfanyl (-S-) linker.

- Functional Impact : The triazole ring may enhance metabolic stability compared to furan, while the sulfanyl group could influence solubility and redox properties .

- Synthetic Route : Prepared via nucleophilic substitution of triazole-thiol intermediates with chloroacetamide derivatives .

Thiazole-Pyrazole Hybrids

- 2-(5-(4-Dimethylaminophenyl)-3-Phenyl-4,5-Dihydropyrazol-1-yl)-N-(4-Phenylthiazol-2-yl)Acetamide (8c) Structural Differences: Features a thiazole-pyrazole core instead of furan-thiophene. Functional Impact: Demonstrated significant analgesic activity (tail immersion assay in mice), suggesting that the thiazole-pyrazole system enhances CNS penetration .

Fluorophenyl-Containing Acetamides

2-(4-Fluorobenzenesulfonamido)-N-[2-Methyl-5-(Thiomorpholine-4-Sulfonyl)Thiophen-3-yl]Acetamide (K306)

- Structural Differences : Replaces the furan-thiophene group with a sulfonamide-decorated thiophene ring.

- Functional Impact: Exhibits SHIP1 phosphatase activation, indicating that sulfonamide substituents may improve enzyme-targeting specificity compared to non-sulfonylated analogues .

2-{[4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(5-Fluoro-2-Methylphenyl)Acetamide

- Structural Differences : Contains a triazole-furan system with a 5-fluoro-2-methylphenyl group.

- Functional Impact : The triazole-furan combination may offer improved thermal stability, as evidenced by higher melting points (177–180°C) compared to thiophene-containing analogues .

Data Tables

Table 1: Structural and Functional Comparison of Acetamide Analogues

Biological Activity

The compound 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a 4-fluorophenyl group attached to an acetamide moiety, with a thiophen-3-yl furan derivative as a substituent. Its molecular formula is , with a molecular weight of approximately 295.34 g/mol. The presence of fluorine in the aromatic ring may enhance its biological activity by influencing lipophilicity and receptor interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity . For instance, fluorinated derivatives have shown potent antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

Case Study: Fluorinated Benzothiazoles

A study on fluorinated benzothiazoles demonstrated their ability to inhibit cancer cell growth without the biphasic dose-response typically seen in other compounds. These compounds were metabolized into reactive species that bind to cellular macromolecules, leading to cell death in sensitive cancer cells .

Antimicrobial Activity

Compounds containing thiophene and furan rings are known for their antimicrobial properties. The compound has potential applications as an antimicrobial agent , particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-(4-fluorophenyl)-N-acetamide | 15–62 | Antistaphylococcal |

| Linezolid-derived Schiff bases | 31–125 | Antienterococcal |

| Standard (Ciprofloxacin) | 0.381 | Control |

The above table summarizes the minimum inhibitory concentration (MIC) values for selected compounds, indicating that the target compound exhibits competitive antimicrobial activity compared to established drugs.

The biological activity of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways that regulate growth and apoptosis.

- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing their potential as therapeutic agents .

In Vitro Studies

In vitro studies have revealed that derivatives of this compound can significantly inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The observed antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Long-term toxicity studies and pharmacokinetic evaluations will be essential for determining its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.